3-(2-Chloro-6-methoxyphenyl)butanoic acid
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Overview
Description
3-(2-Chloro-6-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H13ClO3 It is a derivative of butanoic acid, featuring a chloro and methoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-methoxyphenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-methoxyphenylboronic acid and butanoic acid derivatives.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction, where 2-chloro-6-methoxyphenylboronic acid reacts with a suitable butanoic acid derivative in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) using solvents like toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Substitution: The chloro substituent on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Phenyl derivatives with various substituents
Scientific Research Applications
3-(2-Chloro-6-methoxyphenyl)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-4-methoxyphenyl)butanoic acid
- 3-(2-Chloro-5-methoxyphenyl)butanoic acid
- 3-(2-Chloro-3-methoxyphenyl)butanoic acid
Uniqueness
3-(2-Chloro-6-methoxyphenyl)butanoic acid is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C11H13ClO3 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-(2-chloro-6-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H13ClO3/c1-7(6-10(13)14)11-8(12)4-3-5-9(11)15-2/h3-5,7H,6H2,1-2H3,(H,13,14) |
InChI Key |
BJDVHZFFEMAVND-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=C(C=CC=C1Cl)OC |
Origin of Product |
United States |
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